N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core linked to a 4-chlorophenyl group and a thiazole-furan hybrid substituent. The compound’s structure integrates three pharmacologically relevant motifs:
- Piperazine-carboxamide backbone: Known for its conformational flexibility and role in modulating receptor interactions .
- 4-Chlorophenyl group: Enhances lipophilicity and influences binding affinity through halogen bonding .
- Thiazole-furan moiety: Combines electron-rich heterocycles (thiazole and furan) that may engage in π-π stacking or hydrogen bonding in biological targets .
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly piperazine-carboxamides and thiazole derivatives—have been extensively studied for anticancer, antimicrobial, and CNS-modulating activities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-14-3-5-15(6-4-14)21-19(25)24-9-7-23(8-10-24)12-18-22-16(13-27-18)17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZYWRRFAZNHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article synthesizes current research findings and case studies regarding the biological activity of this compound.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring substituted with a thiazole and furan moiety, along with a chlorophenyl group. The molecular formula is , and it has a molecular weight of 335.82 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.82 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that similar thiazole derivatives display IC50 values less than those of standard chemotherapeutics like doxorubicin in certain cancer models .
Case Study : A study investigating thiazole derivatives found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines such as HT29 and A431, suggesting that structural optimization could further improve efficacy .
Antibacterial Activity
The antibacterial potential of compounds featuring the piperazine and thiazole scaffolds has been well-documented. The compound has been evaluated against various bacterial strains, demonstrating activity comparable to established antibiotics. The presence of electron-donating groups on the phenyl ring has been associated with increased antibacterial efficacy .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-4... | E. coli | 25 µg/mL |
| Similar Thiazole Derivative | S. aureus | 20 µg/mL |
| Standard Antibiotic (e.g., Norfloxacin) | E. coli | 30 µg/mL |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Thiazole derivatives are known for their ability to inhibit these enzymes, which play crucial roles in various physiological processes and disease states such as Alzheimer's disease and kidney stones .
Case Study : In vitro studies showed that thiazole-containing compounds exhibited potent AChE inhibition, suggesting potential applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine ring and variations in substituents on the thiazole and furan moieties have been shown to significantly influence biological outcomes.
Key Findings :
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (Cl, CF₃) correlate with higher melting points due to stronger intermolecular forces.
- Fluorine substitution often improves metabolic stability compared to chlorine .
Variations in the Heterocyclic Moiety
The thiazole-furan group distinguishes the target compound from analogs with other heterocycles:
Key Insights :
Challenges :
- Steric hindrance from the 4-chlorophenyl group may reduce reaction yields compared to smaller substituents (e.g., -F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
